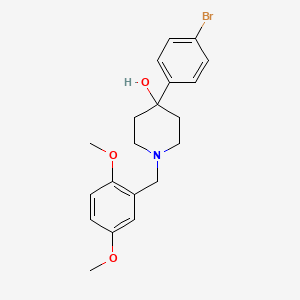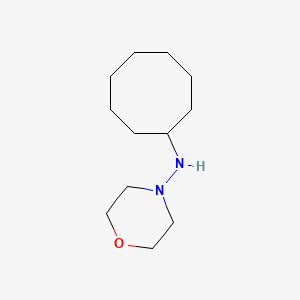
N-cyclooctyl-4-morpholinamine
説明
N-cyclooctyl-4-morpholinamine, also known as JNJ-1930942, is a small molecule antagonist of the TRPV1 receptor. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and inflammation. The TRPV1 receptor is a promising target for the development of novel analgesics and anti-inflammatory drugs.
作用機序
N-cyclooctyl-4-morpholinamine is a competitive antagonist of the TRPV1 receptor. It binds to the receptor and prevents the binding of endogenous ligands, such as capsaicin and heat, which are responsible for activating the receptor. By blocking the activation of the TRPV1 receptor, N-cyclooctyl-4-morpholinamine reduces the transmission of pain signals from the periphery to the central nervous system.
Biochemical and Physiological Effects
N-cyclooctyl-4-morpholinamine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. It has also been shown to reduce the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. In addition, N-cyclooctyl-4-morpholinamine has been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.
実験室実験の利点と制限
One of the advantages of N-cyclooctyl-4-morpholinamine is its selectivity for the TRPV1 receptor. It does not bind to other receptors, which reduces the risk of off-target effects. Another advantage is its low toxicity, which allows for higher doses to be administered without causing adverse effects. However, one of the limitations of N-cyclooctyl-4-morpholinamine is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing.
将来の方向性
There are several future directions for the research of N-cyclooctyl-4-morpholinamine. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of the role of TRPV1 in other diseases, such as cancer and diabetes. Additionally, the development of novel drug delivery systems, such as nanoparticles and liposomes, may improve the solubility and bioavailability of N-cyclooctyl-4-morpholinamine. Finally, the investigation of the long-term effects of N-cyclooctyl-4-morpholinamine on the nervous system and other organs is an important area of research.
科学的研究の応用
N-cyclooctyl-4-morpholinamine has been extensively studied for its potential use as an analgesic and anti-inflammatory drug. It has been shown to be effective in reducing pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and migraine. It has also been shown to be effective in reducing hyperalgesia and allodynia, which are common symptoms of chronic pain.
特性
IUPAC Name |
N-cyclooctylmorpholin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-4-6-12(7-5-3-1)13-14-8-10-15-11-9-14/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEELLIFAWDYLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-4-morpholinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



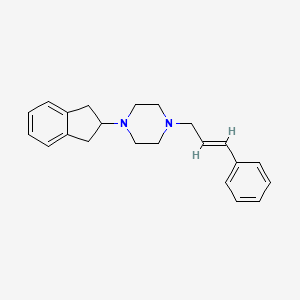

![2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol](/img/structure/B3853965.png)
![4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine](/img/structure/B3853968.png)
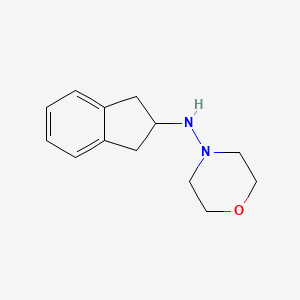
![5-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B3853977.png)
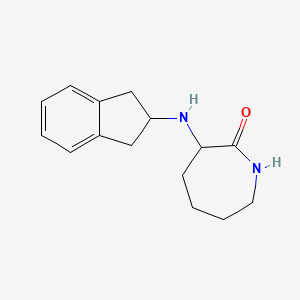
![ethyl 4-{[2-(2-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B3853991.png)

![2-{2-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3854000.png)
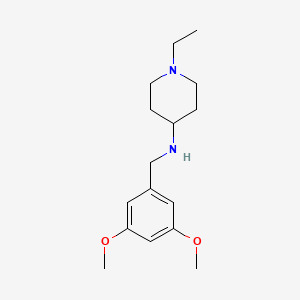
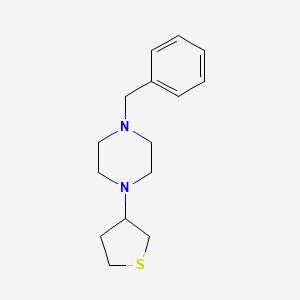
![(3,4-difluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3854026.png)
